1-(3-Amino-5-bromophenyl)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(3-amino-5-bromophenyl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,10H2,1H3 |
InChI Key |
FFSQFWBHIDJJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)N |
Origin of Product |
United States |
Contextualization Within Substituted Anilines and Acetophenone Derivatives
The chemical identity and synthetic potential of 1-(3-Amino-5-bromophenyl)ethan-1-one are best understood by examining its constituent functional groups, which place it within the families of substituted anilines and acetophenone (B1666503) derivatives.
Substituted Anilines: The presence of the amino group on the phenyl ring makes this compound a substituted aniline (B41778). Anilines are a cornerstone of chemical synthesis, renowned for their nucleophilicity and their role as precursors to a vast array of nitrogen-containing compounds. nbinno.com The amino group can undergo a wide range of transformations, including acylation, alkylation, diazotization to form diazonium salts (a gateway to numerous other functionalities), and as a directing group in further electrophilic aromatic substitution. In medicinal chemistry, the aniline motif is a common feature in many pharmaceutical agents, although its inclusion can sometimes present challenges related to metabolic instability or toxicity, prompting research into bioisosteric replacements.
Acetophenone Derivatives: The acetyl group (ethan-1-one) attached to the phenyl ring categorizes the molecule as an acetophenone derivative. Acetophenones are versatile intermediates in organic synthesis. The carbonyl group is a site for nucleophilic attack, condensations (like aldol (B89426) and Knoevenagel reactions), and reductions, while the adjacent methyl group's protons are weakly acidic, allowing for enolate formation and subsequent reactions. raco.cat Acetophenone scaffolds are frequently used in the synthesis of natural product analogs and for generating libraries of diverse molecules in drug discovery programs. For instance, amino acetophenones serve as key starting materials for diversity-oriented synthesis of bioactive heterocyclic compounds such as flavones and coumarins.
The specific meta-substitution pattern of the amino and bromo groups in this compound is significant. This arrangement influences the electronic properties and steric environment of all reactive sites, dictating the regioselectivity of subsequent chemical transformations.
Significance As a Versatile Synthetic Building Block in Organic Chemistry
The true value of 1-(3-Amino-5-bromophenyl)ethan-1-one lies in the orthogonal reactivity of its functional groups, which allows for stepwise and selective modifications. This multifunctionality makes it a highly valuable building block for constructing complex molecules.
The Ketone Moiety : The acetyl group serves as a handle for building heterocyclic rings. For example, condensation reactions with hydrazine (B178648) derivatives are a classical and widely used method for constructing pyrazole (B372694) rings, a privileged scaffold in medicinal chemistry due to its prevalence in bioactive compounds. nih.govjmchemsci.com Similarly, reaction with 1,2-dicarbonyl compounds or other bifunctional reagents can lead to the formation of pyridazines, pyridines, and other heterocyclic systems. scielo.org.za
The Amino Group : The aniline (B41778) functionality offers a distinct set of synthetic possibilities. It can be acylated or used as a nucleophile in substitution reactions. Crucially, it can be converted into a diazonium salt, which can then be replaced by a wide variety of substituents (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions, offering a powerful tool for further diversification of the aromatic ring.
The Bromine Atom : The bromine atom is a key feature for modern cross-coupling reactions. It provides a reactive site for palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward formation of new carbon-carbon or carbon-nitrogen bonds, enabling the connection of the phenyl ring to other aryl, alkyl, or vinyl groups. The use of isomers like 1-(2-amino-5-bromophenyl)ethanone (B1278902) as intermediates highlights the utility of the bromo-amino-phenyl ketone scaffold in synthesizing complex molecules, including dyes and pharmaceutical precursors. lookchem.com
The combination of these three functional groups in a single molecule allows synthetic chemists to devise convergent and efficient routes to target structures. A potential synthetic sequence could involve a cross-coupling reaction at the bromine position, followed by a cyclization reaction involving the ketone and amino groups to build a fused heterocyclic system.
Derivatives and Advanced Synthetic Transformations of 1 3 Amino 5 Bromophenyl Ethan 1 One
Synthesis of Novel Heterocyclic Systems Incorporating the Core Structure
The presence of amino and keto functionalities in 1-(3-amino-5-bromophenyl)ethan-1-one allows for its elaboration into a variety of heterocyclic systems through diverse cyclization strategies. These heterocycles are of significant interest due to their prevalence in pharmacologically active compounds.
Nitrogen-Containing Heterocycles (e.g., Quinolones, Indazoles, Pyrazoles, Thiadiazoles, Triazoles, Triazepines)
The synthesis of nitrogen-containing heterocycles from this compound often involves multi-step sequences, including the formation of key intermediates such as chalcones or α-bromoketones.
Quinolones: The synthesis of quinolone derivatives can be achieved through methods such as the Conrad-Limpach-Knorr reaction, which involves the reaction of an aniline (B41778) with a β-ketoester. For instance, the amino group of this compound can be reacted with a suitable β-ketoester, followed by thermal cyclization to yield the corresponding quinolone.
Indazoles: Indazole derivatives can be synthesized from 2-aminobenzonitriles. While not a direct transformation, the amino group of this compound can be a precursor to the required functionality for indazole synthesis through established synthetic routes nih.gov. A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence organic-chemistry.org.
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of 1,3-dicarbonyl compounds with hydrazines. This compound can be converted into a chalcone (an α,β-unsaturated ketone) by reaction with an appropriate aldehyde. This chalcone can then undergo cyclization with hydrazine (B178648) or its derivatives to furnish pyrazole (B372694) rings.
Thiadiazoles: The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved from thiosemicarbazide and carboxylic acids or their derivatives nih.govnih.gov. The amino group of the starting material can be functionalized to participate in these cyclization reactions. For example, conversion of the amino group to a thiosemicarbazide followed by cyclization is a potential route. Additionally, 2-amino-5-bromo-1,3,4-thiadiazole can be prepared from 2-amino-1,3,4-thiadiazole through bromination chemdad.comgoogle.com.
Triazoles: 1,2,4-Triazole derivatives can be synthesized through various routes, including the reaction of hydrazides with thioamides or the cyclization of thiosemicarbazides zsmu.edu.uamdpi.comresearchgate.netmdpi.com. The amino group of this compound provides a handle for the introduction of the necessary functional groups for triazole ring formation.
Triazepines: The synthesis of 1,3,5-triazepine derivatives can be accomplished through cyclo-condensation reactions. These reactions often involve the use of reagents like isothiocyanates, pyrazoles, or hydrazonoyl chlorides nih.govresearchgate.netnih.gov.
| Heterocycle | General Synthetic Strategy | Key Intermediate from this compound |
| Quinolones | Conrad-Limpach-Knorr reaction | N-acylated aniline derivative |
| Indazoles | Cyclization of 2-aminobenzonitrile derivatives | 2-Azido or 2-hydrazinobenzonitrile derivative |
| Pyrazoles | Condensation of 1,3-dicarbonyls with hydrazines | Chalcone derivative |
| Thiadiazoles | Cyclization of thiosemicarbazides | N-acylthiosemicarbazide derivative |
| Triazoles | Cyclization of acylhydrazines or thiosemicarbazides | N-acylhydrazine or N-acylthiosemicarbazide derivative |
| Triazepines | Cyclo-condensation reactions | Di-functionalized aniline derivative |
Oxygen-Containing Heterocycles (e.g., Benzofurans, Chromenes)
Benzofurans: The synthesis of benzofurans often proceeds from ortho-hydroxyaryl ketones or phenols organic-chemistry.orgnih.govrsc.org. While this compound does not possess a hydroxyl group, synthetic strategies can be envisioned where the amino group is converted to a hydroxyl group via a Sandmeyer reaction, followed by established benzofuran synthesis protocols. A one-pot synthesis of benzofuran-3-amines has been reported from 2-fluorobenzonitriles and substituted alcohols mdpi.com.
Chromenes: Chromene derivatives are accessible through various synthetic routes, often involving the reaction of salicylaldehydes or phenols with α,β-unsaturated carbonyl compounds or malononitrile in the presence of a base nih.govmdpi.comchim.it. Similar to benzofuran synthesis, conversion of the amino group to a hydroxyl group would be a necessary preceding step to utilize these methods. Three-component reactions of aldehydes, malononitrile, and phenols are a common strategy for synthesizing 2-amino-3-cyano-4H-chromenes nih.gov.
Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazines)
Thiazoles: The Hantzsch thiazole synthesis is a classical method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. This compound can be readily converted to its α-bromo derivative, 2-bromo-1-(3-amino-5-bromophenyl)ethan-1-one, which can then be reacted with various thioureas or thioamides to yield a diverse range of substituted thiazoles nih.govmdpi.comorganic-chemistry.orgmjcce.org.mknih.gov.
Thiadiazines: 1,3,4-Thiadiazine derivatives can be synthesized by the condensation of α-bromoacetophenones with thiosemicarbazides nih.govbiointerfaceresearch.comasianpubs.orgsemanticscholar.orgnih.gov. The α-bromo derivative of this compound serves as a key precursor for this class of heterocycles.
Construction of Polycyclic and Fused Ring Systems
The strategic placement of functional groups in the derivatives of this compound allows for the construction of more complex polycyclic and fused ring systems. For instance, a thiazole ring synthesized via the Hantzsch reaction can be further functionalized to undergo subsequent cyclization reactions, leading to fused systems like thiazolo[3,2-a]pyrimidines. Similarly, quinolone derivatives can be elaborated to form fused polycyclic aromatic systems with potential applications in materials science and medicinal chemistry. The synthesis of pyrimido[1,2-b]-indazoles from 3-aminoindazoles highlights the potential for further annulation reactions rsc.org.
Design and Synthesis of Chemically Diverse Analogues
The core structure of this compound offers multiple points for diversification. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of substituents. The acetyl group can be modified through aldol (B89426) condensations to form chalcones, which are precursors to various heterocyclic systems. Furthermore, the bromine atom on the phenyl ring can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or vinyl groups, thereby generating a library of chemically diverse analogues with potentially unique biological activities or material properties.
Application in Supramolecular Chemistry and Molecular Recognition
While specific applications of this compound derivatives in supramolecular chemistry and molecular recognition are not extensively documented, the structural motifs that can be generated from this precursor have significant potential in these fields. The presence of hydrogen bond donors (amino group) and acceptors (carbonyl group), along with the potential for π-π stacking interactions from the aromatic ring, makes these molecules suitable building blocks for self-assembling systems. For example, derivatives incorporating amide functionalities could form extended hydrogen-bonded networks. Furthermore, the introduction of specific recognition motifs, such as crown ethers or calixarenes, through functionalization of the core structure could lead to the development of novel host-guest systems for molecular sensing and recognition.
Research on this compound as a Precursor for Advanced Materials Remains Limited
Despite its potential as a versatile chemical building block, current scientific literature does not extensively document the application of this compound as a direct precursor for advanced materials architectures such as polymers or metal-organic frameworks (MOFs). Searches for its use in these specific areas have not yielded detailed research findings or data that would allow for a comprehensive analysis of its role in materials science.
The functional groups present in this compound, namely an amino group, a bromo substituent, and a ketone, suggest its potential for various chemical transformations. These reactive sites could theoretically be utilized in polymerization reactions or as a ligand for the synthesis of MOFs. The amino group could engage in condensation reactions to form polyimides or polyamides, while the bromo group could be a site for cross-coupling reactions to create extended conjugated systems.
However, the available research primarily focuses on the utility of this compound and its close derivatives as intermediates in the synthesis of pharmaceutically active molecules. For instance, variations of amino acetophenones are recognized as key starting materials in diversity-oriented synthesis for creating libraries of natural product analogs, including flavones, coumarins, and chalcones. Specifically, compounds structurally related to this compound have been noted as starting materials in the synthesis of drugs like Alprazolam.
Spectroscopic Characterization and Structural Elucidation of 1 3 Amino 5 Bromophenyl Ethan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, an unambiguous assignment of the structure of 1-(3-Amino-5-bromophenyl)ethan-1-one can be achieved.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The substitution pattern on the aromatic ring is readily determined by the chemical shifts and splitting patterns of the aromatic protons.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the acetyl methyl protons, the amino protons, and the three aromatic protons. The electron-withdrawing acetyl group and bromine atom, along with the electron-donating amino group, create a unique electronic environment for each aromatic proton, leading to different chemical shifts. The methyl protons of the acetyl group typically appear as a sharp singlet downfield, usually around δ 2.5-2.6 ppm, due to the deshielding effect of the adjacent carbonyl group. rsc.org The amino group protons are expected to appear as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration, but typically in the range of δ 3.5-4.5 ppm.
The aromatic region is most informative for confirming the 1,3,5-substitution pattern. Three distinct signals are expected for the aromatic protons (H-2, H-4, and H-6). Based on the additive effects of the substituents, H-2 (between the amino and acetyl groups) and H-6 (between the bromo and acetyl groups) would be the most deshielded. The coupling constants (J) between these protons are small (meta-coupling, typically 2-3 Hz), resulting in signals that appear as triplets or doublets of doublets with fine splitting.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield (δ > 195 ppm). rsc.org The methyl carbon of the acetyl group is found in the aliphatic region (δ ~26 ppm). rsc.org The six aromatic carbons will have chemical shifts determined by the substituents. The carbon atom attached to the bromine (C-5) will be shifted to a lower field than in unsubstituted benzene, while the carbon attached to the amino group (C-3) will be shielded. The carbon bearing the acetyl group (C-1) is also significantly deshielded.
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical solvent like CDCl₃.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (acetyl) | ~ 2.55 | Singlet (s) | N/A |
| -NH₂ | ~ 4.0 (broad) | Singlet (br s) | N/A |
| H-4 | ~ 7.0 - 7.1 | Triplet (t) or dd | Jmeta ≈ 2.0 |
| H-2 | ~ 7.2 - 7.3 | Triplet (t) or dd | Jmeta ≈ 2.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ (acetyl) | ~ 26.6 |
| C =O (carbonyl) | ~ 197.5 |
| C-1 | ~ 139.0 |
| C-2 | ~ 120.0 |
| C-3 | ~ 148.0 |
| C-4 | ~ 118.0 |
| C-5 | ~ 122.5 |
While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously assigning all signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. In the case of this compound, COSY would show cross-peaks between the coupled aromatic protons (H-2 with H-4 and H-6; H-4 with H-2 and H-6), confirming their connectivity within the same spin system. The absence of cross-peaks to the methyl and amino protons would confirm they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. rsc.org An HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.55 ppm) to the methyl carbon signal (~26.6 ppm). Similarly, it would link each aromatic proton signal (H-2, H-4, H-6) to its corresponding aromatic carbon signal (C-2, C-4, C-6), allowing for the definitive assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. mdpi.com Key expected HMBC correlations for this compound include:
From the methyl protons (-CH₃) to the carbonyl carbon (C=O) and the aromatic C-1 carbon .
From the aromatic proton H-2 to carbons C-4 , C-6 , and the carbonyl carbon (C=O) .
From the aromatic proton H-6 to carbons C-2 , C-4 , and the carbonyl carbon (C=O) . These correlations would unequivocally establish the connection of the acetyl group to the C-1 position of the 3-amino-5-bromophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. A NOESY spectrum could reveal through-space correlations between the acetyl methyl protons and the ortho-protons on the ring (H-2 and H-6). This would provide evidence for the preferred conformation around the C(aryl)-C(carbonyl) bond.
Substituted acetophenones are not rigid molecules; rotation around the single bond connecting the carbonyl group to the aromatic ring can lead to different conformational isomers. nih.gov For this compound, two primary planar conformers can be envisioned, where the carbonyl oxygen is either s-cis or s-trans with respect to one of the ortho C-H bonds.
Dynamic NMR (DNMR) spectroscopy is a technique used to study the kinetics of processes that interconvert molecular conformations. niscpr.res.in By recording NMR spectra at variable temperatures, it is possible to study the rotational barrier around the C(aryl)–C(carbonyl) bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a time-averaged spectrum. However, upon cooling, the rate of interconversion slows down. If the temperature is lowered sufficiently to the coalescence point and below, the single set of signals for the aromatic protons could broaden and resolve into two distinct sets of signals, one for each conformer. From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net For substituted acetophenones, these barriers are typically in the range of 5-10 kcal/mol. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is dominated by absorptions corresponding to the stretching and bending vibrations of its key functional groups.
Carbonyl (C=O) Stretching: The C=O stretching vibration of the ketone is expected to produce a strong, sharp absorption band. For aromatic ketones, this band typically appears in the range of 1685-1705 cm⁻¹. youtube.com Conjugation with the phenyl ring lowers the frequency compared to a saturated ketone (~1715 cm⁻¹). The electronic effects of the amino and bromo substituents will further modulate this frequency.
Amino (N-H) Stretching: A primary amine (-NH₂) group gives rise to two distinct stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org These correspond to the symmetric and asymmetric stretching modes of the two N-H bonds. The presence of two bands in this region is a clear indicator of a primary amine.
Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibration occurs at lower frequencies and is typically found in the fingerprint region of the spectrum, usually between 500 and 680 cm⁻¹. researchgate.net While its identification can sometimes be complicated by other absorptions in this region, its presence is consistent with the molecular structure.
Other notable bands include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring (typically near 1600 and 1450-1500 cm⁻¹). libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium-Weak |
| C=O Stretch | Aryl Ketone (C=O) | 1685 - 1705 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |
| C=C Stretch | Aromatic Ring | ~1600, 1450-1500 | Medium-Strong |
The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the C=O group) in this compound allows for the formation of intermolecular hydrogen bonds. This interaction involves the hydrogen of an amino group on one molecule forming a bond with the carbonyl oxygen of a neighboring molecule.
The formation of hydrogen bonds has a distinct effect on the IR spectrum. researchgate.net
The N-H stretching bands become broader and are shifted to lower frequencies (a redshift) compared to the "free" N-H stretch observed in dilute, non-polar solvents. frontiersin.org The extent of this shift is related to the strength of the hydrogen bond.
The C=O stretching band also shifts to a lower frequency upon hydrogen bonding, as the bond is weakened by the interaction with the amino hydrogen. youtube.com
By conducting concentration-dependent IR studies, one can differentiate between intermolecular and intramolecular hydrogen bonding. In the case of intermolecular bonding, diluting the sample with a non-polar solvent will decrease the intensity of the hydrogen-bonded bands and increase the intensity of the sharp, "free" N-H and C=O bands at higher frequencies. Intramolecular hydrogen bonding, by contrast, is independent of concentration. For this compound, intermolecular hydrogen bonding is expected to be the dominant interaction.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in chemistry for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a molecule's elemental composition. The exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. For this compound, the molecular formula is C₈H₈BrNO.
By comparing the experimentally measured exact mass with the theoretical mass calculated from the molecular formula, the elemental composition can be unequivocally confirmed. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. This results in two peaks in the mass spectrum (M and M+2) of nearly equal intensity, which is a characteristic signature for monobrominated compounds.
Table 1: Theoretical and HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₈H₈⁷⁹BrNO | [M]⁺ | 212.9894 |
Note: This table presents the theoretical exact masses. Experimental values obtained via HRMS would be expected to align closely with these figures, confirming the elemental composition.
Fragmentation Pathway Analysis for Structural Confirmation
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. Analyzing the m/z values of these fragments provides valuable information about the molecule's structure. For aromatic ketones such as this compound, fragmentation is predictable and follows established chemical principles.
The primary fragmentation event for acetophenone (B1666503) derivatives is typically the α-cleavage, which involves the loss of the methyl group (•CH₃) from the molecular ion. miamioh.edu This results in the formation of a stable acylium ion. Subsequent fragmentation can occur through the loss of a neutral carbon monoxide (CO) molecule. The presence of the amino and bromo substituents on the aromatic ring will also influence the fragmentation, potentially leading to cleavages involving these groups or rearrangements. plos.org
Key Fragmentation Steps:
α-Cleavage: Loss of a methyl radical (•CH₃, mass 15) from the molecular ion [M]⁺ to form the [M-15]⁺ acylium ion. This is often the most intense peak (base peak) in the spectrum of acetophenones. miamioh.edu
Decarbonylation: The subsequent loss of a neutral carbon monoxide molecule (CO, mass 28) from the [M-15]⁺ fragment to yield a brominated aminophenyl cation.
Table 2: Predicted Mass Fragments for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z (for ⁷⁹Br) | Theoretical m/z (for ⁸¹Br) |
|---|---|---|---|
| [M]⁺ | [C₈H₈BrNO]⁺ | 213.0 | 215.0 |
| [M-15]⁺ | [C₇H₅BrNO]⁺ | 198.0 | 200.0 |
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure
The data obtained from such an analysis includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). For derivatives of this compound, the phenyl ring and the acetyl group are expected to be nearly coplanar to maximize conjugation. nih.gov
Table 3: Representative Crystallographic Data for a Derivative, (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7546 (9) |
| b (Å) | 13.4362 (15) |
| c (Å) | 14.1884 (16) |
| α (°) | 91.894 (2) |
| β (°) | 90.553 (2) |
| γ (°) | 97.128 (2) |
| Volume (ų) | 1466.0 (3) |
This data illustrates the type of information obtained from a single-crystal X-ray diffraction experiment on a related structure.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid material. For this compound, several types of intermolecular interactions are expected to play a significant role in its crystal structure.
Hydrogen Bonding: The amino group (-NH₂) provides hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This allows for the formation of N-H···O hydrogen bonds, which are a strong directional force in organizing molecules in the crystal lattice. nih.gov
Halogen Bonding: The bromine atom can act as a Lewis acidic region (a "σ-hole") and participate in halogen bonds with Lewis basic sites, such as the carbonyl oxygen or the nitrogen of an amino group on an adjacent molecule (Br···O or Br···N). uni-muenchen.de Weak Br···Br interactions may also occur if the crystal packing allows for distances shorter than the sum of the van der Waals radii. mdpi.com
C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between aromatic or methyl C-H groups and carbonyl oxygens or the π-system of an aromatic ring, also contribute to the cohesion of the crystal structure. mdpi.com
These combined interactions dictate how the molecules pack together, influencing properties like melting point, solubility, and crystal morphology. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Studies of 1 3 Amino 5 Bromophenyl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often inaccessible through experimental means alone. These calculations solve the Schrödinger equation for a given molecule, yielding information about its energy and wavefunction. From the wavefunction, a multitude of chemical and physical properties can be derived.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. Unlike traditional wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy.
For 1-(3-amino-5-bromophenyl)ethan-1-one, a DFT study would typically begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the lowest energy conformation, corresponding to the most stable molecular structure. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. researchgate.netmdpi.com Once the optimized geometry is found, various electronic properties such as orbital energies, dipole moment, and atomic charges can be calculated to describe the electronic structure of the molecule. Studies on similar substituted acetophenones and bromoanilines have successfully used DFT to determine their structural parameters and electronic properties. echemcom.comtci-thaijo.org
Interactive Table 1: Typical Parameters Investigated in a DFT Geometry Optimization. This table is illustrative and shows the type of data obtained from a DFT calculation for a molecule like this compound.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.deIt maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential values. wolfram.com Typically, regions of negative electrostatic potential, shown in red or yellow, are associated with electron-rich areas and are susceptible to electrophilic attack. These regions often correspond to lone pairs of electrons on electronegative atoms. researchgate.netConversely, regions of positive electrostatic potential, colored in blue, are electron-poor and indicate sites for nucleophilic attack. nih.govFor this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the acetyl group and the nitrogen of the amino group, indicating these are primary sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting their potential role as hydrogen bond donors.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond closely to the familiar Lewis structure concept. wikipedia.orgThis method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.
Electronic Properties and Reactivity Descriptors
Fukui and Parr Functions for Reactive Site Prediction
To understand the chemical reactivity of this compound, computational chemists would employ conceptual density functional theory (DFT) to calculate Fukui and Parr functions. These functions are crucial in identifying the atoms within the molecule that are most susceptible to nucleophilic, electrophilic, and radical attacks.
The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. For practical applications, this function is often condensed to atomic sites, resulting in condensed Fukui functions (fk+, fk-, fk0) which indicate the propensity of an atom to accept, donate, or be attacked by a radical, respectively.
Parr functions, which are derived from the change in spin density upon the addition or removal of an electron, provide a more refined prediction of reactive sites, particularly in polar reactions. A positive Parr function (Pk+) indicates a site susceptible to nucleophilic attack, while a negative Parr function (Pk-) points to a site prone to electrophilic attack.
A hypothetical data table for the reactive site prediction of this compound, based on calculated Fukui and Parr functions, would resemble the following:
| Atom | fk+ | fk- | fk0 | Pk+ | Pk- | Predicted Reactivity |
| C1 | ||||||
| C2 | ||||||
| ... | ||||||
| N | ||||||
| Br | ||||||
| O |
Note: The values in this table are placeholders and would require actual quantum chemical calculations to be determined.
Computational Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data.
Simulated NMR and IR Spectra
Theoretical calculations can generate simulated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound. By employing methods such as DFT with appropriate basis sets, it is possible to predict the chemical shifts of ¹H and ¹³C atoms for NMR spectroscopy and the vibrational frequencies and intensities for IR spectroscopy. These simulations are instrumental in assigning experimental spectra and understanding the molecular structure and bonding.
A table of predicted ¹³C and ¹H NMR chemical shifts (in ppm) and a table of the most significant calculated IR vibrational frequencies (in cm⁻¹) and their corresponding vibrational modes would be generated from these simulations.
Electronic Absorption Spectra (UV-Vis)
Time-dependent density functional theory (TD-DFT) is the workhorse method for simulating the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound.
Transition State Characterization and Reaction Barrier Calculations
By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states and calculate the activation energy barriers. This information is crucial for understanding the kinetics and feasibility of a particular reaction pathway. For reactions involving this compound, these calculations would reveal the step-by-step mechanism and the energy profile of the reaction.
A data table summarizing the calculated activation energies (in kcal/mol) for different proposed reaction pathways would be a key outcome of such a study.
Solvent Effects in Reaction Mechanisms
Despite a comprehensive search for scholarly articles and research data, specific computational studies focusing on the conformational analysis and potential energy surfaces of this compound could not be located. The existing body of scientific literature accessible through the performed searches does not appear to contain detailed theoretical investigations, such as the calculation of dihedral angles, rotational barriers, or the mapping of the potential energy surface for this particular molecule.
Consequently, the generation of data tables and a detailed discussion of research findings as requested in the outline is not possible without access to primary research data from computational chemistry studies. Such an analysis would typically involve quantum mechanical calculations to determine the molecule's preferred three-dimensional structures (conformers) and the energy associated with transitioning between them.
While general principles of conformational analysis for substituted acetophenones can be inferred from studies on related molecules, a specific and accurate treatment for this compound requires dedicated computational modeling. Without these foundational data, any discussion would be speculative and not meet the required standards of scientific accuracy.
Therefore, section 6.5, "Conformational Analysis and Potential Energy Surfaces," cannot be provided at this time. Further computational research is needed to elucidate the specific conformational preferences and energetic landscape of this compound.
Advanced Chemical Applications and Future Research Directions
Utility in the Synthesis of Complex Organic Architectures
1-(3-Amino-5-bromophenyl)ethan-1-one is a valuable precursor for the synthesis of complex heterocyclic structures, particularly those containing pyrazole (B372694) and pyrimidine (B1678525) rings. A key application lies in the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is a core component of various biologically active molecules, including kinase inhibitors.
A plausible synthetic pathway to these complex architectures commences with the conversion of this compound to a corresponding β-ketonitrile. This transformation can be achieved through various established synthetic methodologies, such as the reaction of an ester derivative with a nitrile in the presence of a strong base. Subsequently, the resulting β-ketonitrile can undergo a cyclization reaction with hydrazine (B178648) or its derivatives to furnish a 5-aminopyrazole intermediate. This intermediate is a pivotal building block for the construction of the final pyrazolo[1,5-a]pyrimidine ring system through reactions with appropriate dicarbonyl compounds or their equivalents.
The general synthetic scheme is outlined below:
Scheme 1: Proposed Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | This compound | Esterification followed by reaction with nitrile (e.g., acetonitrile) and a strong base (e.g., sodium ethoxide) | 3-(3-Amino-5-bromophenyl)-3-oxopropanenitrile |
| 2 | 3-(3-Amino-5-bromophenyl)-3-oxopropanenitrile | Hydrazine hydrate | 5-Amino-3-(3-amino-5-bromophenyl)-1H-pyrazole |
| 3 | 5-Amino-3-(3-amino-5-bromophenyl)-1H-pyrazole | 1,3-Dicarbonyl compound (e.g., acetylacetone) | Substituted pyrazolo[1,5-a]pyrimidine |
This synthetic versatility allows for the introduction of a wide range of substituents on the final heterocyclic scaffold, enabling the fine-tuning of its biological and physical properties. The amino and bromo functionalities on the starting material offer further opportunities for diversification through various cross-coupling and derivatization reactions.
Potential as Scaffolds for Novel Chemical Probes and Reagents
The inherent structural motifs of this compound make it an attractive scaffold for the development of novel chemical probes and reagents. The aminophenyl ketone core is a known fluorophore, and its emission properties can be modulated by altering the substitution pattern on the aromatic ring. This opens up possibilities for designing fluorescent probes for various biological and chemical sensing applications.
Future research could focus on the following areas:
Fluorescent Probes: Derivatization of the amino group with specific recognition moieties could lead to the development of targeted fluorescent probes for imaging specific cellular components or detecting particular analytes.
Photoaffinity Labels: The ketone group can be converted into a photoreactive group, such as a diazirine, to create photoaffinity labels for identifying protein-ligand interactions.
Bifunctional Reagents: The presence of three distinct functional groups (amino, bromo, keto) allows for the orthogonal synthesis of bifunctional reagents for applications in chemical biology and materials science.
Integration into Materials Science for Functional Organic Materials
The aromatic and functionalized nature of this compound suggests its potential for integration into various functional organic materials. The amino and bromo groups are particularly useful for polymerization and cross-coupling reactions, respectively.
Table 1: Potential Applications in Materials Science
| Material Type | Potential Role of this compound |
| Polymers | The amino group can serve as a monomer unit for the synthesis of polyamides, polyimides, or other condensation polymers. The bromo group allows for post-polymerization modification via cross-coupling reactions. |
| Organic Dyes | The aminophenyl ketone core can be extended through conjugation to create novel organic dyes with tailored absorption and emission properties for applications in solar cells, organic light-emitting diodes (OLEDs), and sensors. |
| Liquid Crystals | Incorporation of this rigid aromatic core into larger molecular structures could lead to the development of novel liquid crystalline materials. |
Further research is needed to explore the synthesis and characterization of materials derived from this compound and to evaluate their performance in various applications.
Development of Novel Catalytic Systems Utilizing the Compound's Structure
The amino and ketone functionalities of this compound can act as coordinating ligands for transition metals, opening up avenues for the development of novel catalytic systems. The formation of Schiff base ligands through condensation of the amino group with aldehydes is a well-established strategy for creating versatile ligands for a wide range of catalytic transformations.
Potential Catalytic Applications:
Asymmetric Catalysis: Chiral derivatives of this compound could be used to synthesize chiral ligands for enantioselective catalysis.
Cross-Coupling Reactions: Metal complexes bearing ligands derived from this compound could be investigated as catalysts for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
Oxidation/Reduction Catalysis: The electronic properties of the ligand, influenced by the amino and bromo substituents, could be tuned to modulate the redox potential of the metal center, leading to efficient oxidation or reduction catalysts.
Unexplored Reactivity and Green Chemistry Approaches
While the fundamental reactivity of the functional groups present in this compound is known, their interplay and potential for novel transformations remain largely unexplored. Future research could focus on investigating its reactivity under various conditions to uncover new synthetic methodologies.
In line with the principles of green chemistry, future synthetic efforts involving this compound should aim to:
Utilize environmentally benign solvents and reagents.
Develop catalytic methods to improve atom economy and reduce waste.
Explore the use of alternative energy sources, such as microwave or ultrasound irradiation, to accelerate reactions and improve yields. nih.gov
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules from simple starting materials in a single step. nih.gov Substituted acetophenones are known to participate in various MCRs, and this compound is a promising candidate for such transformations. researchgate.net
Table 2: Potential Multi-Component Reactions
| Reaction Type | Potential Reactants | Potential Products |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Dihydropyridine derivatives |
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone derivatives |
| Mannich Reaction | Aldehyde, Secondary amine | β-Amino ketone derivatives |
The development of one-pot syntheses that utilize this compound as a key building block would significantly enhance the efficiency of synthesizing complex molecules and libraries of compounds for biological screening.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Amino-5-bromophenyl)ethan-1-one, and how can reaction conditions be monitored for reproducibility?
- Methodology : The synthesis of brominated amino-acetophenones typically involves Friedel-Crafts acylation followed by bromination and amination. Key steps include:
- Bromination : Use (N-bromosuccinimide) or in a polar solvent (e.g., DCM) under controlled temperature (0–25°C) to avoid over-bromination. Monitor via TLC or HPLC for intermediate verification .
- Amination : Introduce the amino group via catalytic hydrogenation (e.g., , Pd/C) or nucleophilic substitution with ammonia. Optimize pH (6–8) to prevent dehalogenation .
- Validation : Confirm purity using (e.g., aromatic proton splitting patterns at δ 6.5–8.0 ppm) and LC-MS .
Q. How can the structural and electronic properties of this compound be characterized?
- Techniques :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Expect hydrogen bonding between the amino group and ketone oxygen (N–H···O), with bond lengths ~2.8–3.0 Å .
- Spectroscopy : will show carbonyl carbon resonance at δ 195–205 ppm. IR spectroscopy confirms stretching (~1680 cm) and bending (~1600 cm) .
- Data Table :
| Property | Expected Value |
|---|---|
| Melting Point | 120–125°C (decomposes) |
| ~2.3 (predicted via ChemAxon) | |
| (UV) | 260–280 nm (aryl transitions) |
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Issues : Photo-debromination under UV light and oxidation of the amino group.
- Solutions :
- Store in amber vials at –20°C under inert gas (e.g., ).
- Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Dock the compound into target enzymes (e.g., kinases) using AutoDock Vina. Prioritize binding poses with .
- Validation : Compare predicted values with experimental enzyme assays (e.g., fluorescence-based kinase inhibition) .
Q. What strategies resolve contradictory data in crystallographic vs. solution-phase structural analyses?
- Case Study : Discrepancies in hydrogen bonding observed via XRD (solid state) vs. NMR (solution).
- Hypothesis : Solvent polarity (e.g., DMSO vs. water) affects amino group protonation.
- Testing : Conduct titration (pH 2–10) to track chemical shift changes in . Use calculations (MarvinSketch) to correlate with crystallographic data .
Q. How does the bromine atom influence the compound’s interaction with biological targets compared to non-halogenated analogs?
- Mechanistic Insight :
- Bromine’s electron-withdrawing effect increases electrophilicity of the ketone, enhancing covalent binding to cysteine residues (e.g., in proteases).
- Compare kinetics via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) using brominated vs. non-brominated derivatives .
Q. What experimental designs optimize regioselectivity in derivatization reactions (e.g., Suzuki coupling)?
- Protocol :
- Protect the amino group with Boc () to prevent side reactions.
- Use Pd(PPh) catalyst and aryl boronic acids in (3:1) at 80°C. Monitor via if fluorinated partners are used .
- Yield Optimization : Screen bases (e.g., vs. ) and ligand systems (XPhos vs. SPhos) .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across cell lines?
- Troubleshooting :
- Verify cell line authenticity (STR profiling).
- Normalize activity to membrane permeability (logD) using LC-MS quantification of intracellular concentrations .
- Case Example : Higher in HepG2 vs. HEK293 may correlate with differential expression of efflux transporters (e.g., P-gp) .
Q. What metrics validate the compound’s role in modulating protein-protein interactions (PPIs)?
- Assays :
- FRET : Tag proteins with CFP/YFP and measure energy transfer changes.
- Co-IP : Use anti-target antibodies to pull down complexes, followed by Western blotting .
- Controls : Include a bromine-deleted analog to isolate halogen-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
